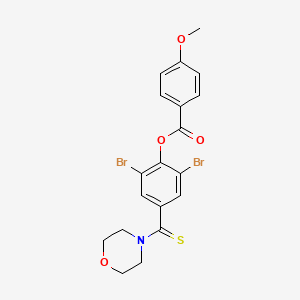
2,6-Dibromo-4-(morpholin-4-ylcarbonothioyl)phenyl 4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dibromo-4-(morpholine-4-carbothioyl)phenyl 4-methoxybenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of bromine atoms, a morpholine ring, and a methoxybenzoate group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-(morpholine-4-carbothioyl)phenyl 4-methoxybenzoate typically involves multi-step organic reactions. One common method includes the bromination of a precursor phenyl compound, followed by the introduction of the morpholine-4-carbothioyl group and the methoxybenzoate moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-4-(morpholine-4-carbothioyl)phenyl 4-methoxybenzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated phenyl ketones, while reduction could produce phenyl alcohols or amines.
Scientific Research Applications
2,6-Dibromo-4-(morpholine-4-carbothioyl)phenyl 4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-4-(morpholine-4-carbothioyl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The bromine atoms and morpholine ring play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dibromo-4-formylphenyl morpholine-4-carboxylate
- 2,6-Dibromo-4-(morpholine-4-carbothioyl)phenyl 2,4-dinitrobenzoate
- 2,6-Dimethoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-bromobenzoate
Uniqueness
2,6-Dibromo-4-(morpholine-4-carbothioyl)phenyl 4-methoxybenzoate is unique due to the combination of its bromine atoms, morpholine ring, and methoxybenzoate group This unique structure imparts specific chemical properties and reactivity that distinguish it from similar compounds
Properties
Molecular Formula |
C19H17Br2NO4S |
|---|---|
Molecular Weight |
515.2 g/mol |
IUPAC Name |
[2,6-dibromo-4-(morpholine-4-carbothioyl)phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C19H17Br2NO4S/c1-24-14-4-2-12(3-5-14)19(23)26-17-15(20)10-13(11-16(17)21)18(27)22-6-8-25-9-7-22/h2-5,10-11H,6-9H2,1H3 |
InChI Key |
CBMRJSCQWYIBJI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Br)C(=S)N3CCOCC3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















